molecular formula C20H16NO3P B130170 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide CAS No. 143000-20-8

2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Cat. No. B130170
M. Wt: 349.3 g/mol
InChI Key: QMBPIVKSVZYZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a phosphorin oxide derivative that exhibits unique properties, making it a promising candidate for use in different industries.

Mechanism Of Action

The mechanism of action of 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide is not fully understood. However, it has been suggested that it exerts its anti-tumor effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the exploration of its potential use in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves the reaction of phenylmethylamine with 2-chloro-1,3-benzoxazole in the presence of triethylamine. The resulting intermediate is then reacted with diethyl chlorophosphate to form the final product.

Scientific Research Applications

2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit promising anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

CAS RN

143000-20-8

Product Name

2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Molecular Formula

C20H16NO3P

Molecular Weight

349.3 g/mol

IUPAC Name

3-benzyl-2-oxo-2-phenyl-1,3,2λ5-benzoxazaphosphinin-4-one

InChI

InChI=1S/C20H16NO3P/c22-20-18-13-7-8-14-19(18)24-25(23,17-11-5-2-6-12-17)21(20)15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

QMBPIVKSVZYZME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3OP2(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3OP2(=O)C4=CC=CC=C4

synonyms

8-benzyl-9-oxo-9-phenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca -1,3,5-trien-7-one

Origin of Product

United States

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